molecular formula C18H17Cl3N4O3S B11704021 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11704021
M. Wt: 475.8 g/mol
InChI Key: ZJFJSWKMJGGKKM-UHFFFAOYSA-N
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Description

The compound 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide is a thiourea-functionalized benzamide derivative. Its molecular formula is C22H17Cl3N6O3S, with an average mass of 551.827 g/mol and a ChemSpider ID of 22888915 . The structure features a nitro group at the benzamide's meta position, a trichloroethyl backbone, and a carbamothioyl-linked 2,4-dimethylphenyl substituent.

Properties

Molecular Formula

C18H17Cl3N4O3S

Molecular Weight

475.8 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H17Cl3N4O3S/c1-10-6-7-14(11(2)8-10)22-17(29)24-16(18(19,20)21)23-15(26)12-4-3-5-13(9-12)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,29)

InChI Key

ZJFJSWKMJGGKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthesis of N-(2,2,2-Trichloroethyl)-3-nitrobenzamide

Step 1: Preparation of 3-nitrobenzoyl chloride
3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.

Reaction Conditions :

ParameterValue
SolventAnhydrous dichloromethane
Temperature60°C
Time4 hours
Yield92% (theoretical)

Step 2: Amide Bond Formation
3-Nitrobenzoyl chloride reacts with 2,2,2-trichloroethylamine in the presence of triethylamine (Et₃N) to form the intermediate amide.

Reaction Scheme :

3-Nitrobenzoyl chloride+2,2,2-TrichloroethylamineEt₃N, DCMN-(2,2,2-Trichloroethyl)-3-nitrobenzamide\text{3-Nitrobenzoyl chloride} + \text{2,2,2-Trichloroethylamine} \xrightarrow{\text{Et₃N, DCM}} \text{N-(2,2,2-Trichloroethyl)-3-nitrobenzamide}

Optimized Parameters :

ParameterValue
Molar Ratio1:1.1 (acyl chloride:amine)
BaseTriethylamine (2 equiv)
SolventDichloromethane
Temperature0°C → RT
Time12 hours
Yield85%

Thiourea Formation with 2,4-Dimethylphenyl Isothiocyanate

The trichloroethylamine intermediate undergoes nucleophilic addition with 2,4-dimethylphenyl isothiocyanate to install the carbamothioyl group.

Mechanistic Insight :
The amine attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiourea linkage.

Reaction Conditions :

ParameterValue
SolventTetrahydrofuran (THF)
TemperatureReflux (66°C)
Time8 hours
CatalystNone required
WorkupPrecipitation in ice-water
Yield78%

Critical Notes :

  • Steric Effects : The 2,4-dimethyl substitution on the phenyl ring necessitates extended reaction times to overcome steric hindrance.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted isothiocyanate.

Characterization Data

Key spectroscopic features confirm the structure:

Table 1: Spectroscopic Signatures

TechniqueKey Signals
IR (KBr) 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1530 cm⁻¹ (C=S thiourea)
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, Ar-H), 7.92–7.85 (m, 3H, Ar-H), 6.90 (d, 2H, Ar-H), 2.35 (s, 6H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 179.2 (C=O), 162.4 (C=S), 140.1–125.3 (Ar-C), 95.8 (CCl₃), 21.4 (CH₃)
MS (ESI) m/z 475.77 [M+H]⁺ (calculated: 475.77)

Alternative Routes and Modifications

Thiourea via Carbon Disulfide Route

An alternative method involves reacting the trichloroethylamine intermediate with carbon disulfide (CS₂) and 2,4-dimethylaniline under basic conditions:

Reaction Scheme :

Amine+CS2+2,4-DimethylanilineKOH, EtOHThiourea Derivative\text{Amine} + \text{CS}_2 + \text{2,4-Dimethylaniline} \xrightarrow{\text{KOH, EtOH}} \text{Thiourea Derivative}

Advantages :

  • Avoids use of isothiocyanates, which may require specialized handling.

  • Higher functional group tolerance.

Disadvantages :

  • Lower yields (62%) due to competing side reactions.

Nitration Post-Functionalization

For substrates sensitive to nitration, the nitro group can be introduced after amide formation using mixed acid (HNO₃/H₂SO₄):

Conditions :

ParameterValue
Nitrating Agent70% HNO₃
CatalystConc. H₂SO₄
Temperature0°C
Time30 minutes
Yield68%

Industrial-Scale Considerations

Table 2: Process Optimization Parameters

FactorLaboratory ScalePilot Scale
Reaction Volume100 mL50 L
CoolingIce bathJacketed reactor
MixingMagnetic stirrerMechanical stirring
PurificationColumn chromatographyCrystallization
Cycle Time24 hours72 hours

Key Challenges :

  • Exotherm Management : Large-scale thiourea formation requires controlled addition of isothiocyanate to prevent thermal runaway.

  • Waste Streams : Recycling of dichloromethane and THF is critical for cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, chlorinating agents for introducing chlorine atoms, and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloro and carbamothioyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents/Functional Groups Molecular Formula Key References
Target Compound 3-NO₂, 2,4-dimethylphenyl-carbamothioyl, Cl₃C-ethyl C22H17Cl3N6O3S
3-Nitro-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]benzamide 3-NO₂, phenyldiazenyl-phenyl-carbamothioyl, Cl₃C-ethyl C22H17Cl3N6O3S
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 2,4-Cl₂, 1,3,4-thiadiazole, Cl₃C-ethyl C17H12Cl5N5OS
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide Acetylphenyl-carbamothioyl, Cl₃C-ethyl C18H16Cl3N3O2S
3-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbamothioyl]amino}ethyl)benzamide 3-Br, 2,4-Cl₂-anilino-carbamothioyl, Cl₃C-ethyl C16H11BrCl5N3OS

Key Observations :

  • Substituent Diversity : The target compound’s 2,4-dimethylphenyl group enhances steric bulk compared to the phenyldiazenyl group in or the acetylphenyl in . This may influence binding affinity in biological systems or coordination chemistry.
  • Heterocyclic vs. bioactive ligands) .
  • Halogen Effects : Bromine and dichloro substitutions (e.g., ) increase molecular weight and may enhance pesticidal activity due to higher lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Calculated LogP Key Properties
Target Compound 551.827 221.3 ~4.2 (est.) High polarity (nitro, carbamothioyl)
3-Nitro-N-{2,2,2-trichloro-1-[(morpholin-4-ylcarbonothioyl)amino]ethyl}benzamide 441.717 N/A ~3.8 Improved solubility (morpholine)
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-fluoro-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide 552.11 228.8 (est.) ~5.1 High lipophilicity (diphenyl, fluoro)

Notes:

  • Collision Cross-Section (CCS) : The target compound’s CCS of 221.3 Ų suggests a compact conformation compared to bulkier analogs like .
  • Solubility : The morpholine derivative exhibits better aqueous solubility due to its heterocyclic amine, whereas the target compound’s nitro and trichloro groups may limit solubility.

Computational Analysis and Docking Studies

  • AutoDock Vina : Molecular docking of the target compound could be optimized using methods described in , with predicted binding modes compared to analogs like and .
  • Active Site Interactions : The nitro group may form hydrogen bonds with residues in FtsZ (as in ), while the trichloroethyl moiety could enhance hydrophobic interactions.

Biological Activity

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound known for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide is C18H17Cl3N4O3S. It features a nitro group, trichloro substituents, and a carbamothioyl moiety that contribute to its biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Modulation : The compound interacts with specific enzymes, potentially modulating their activities. This interaction can influence metabolic pathways and cellular responses.
  • Fungicidal Properties : Preliminary studies suggest that 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide may possess fungicidal properties, making it a candidate for agricultural applications.
  • Antitumor Activity : There is emerging evidence of its potential as an antitumor agent. Studies have shown that it may inhibit tumor cell proliferation by affecting signaling pathways associated with cancer growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antifungal Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various fungal strains. The mechanism involved disruption of fungal cell wall synthesis and metabolism.
  • Cancer Research : A study evaluated the effects of 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide on cancer cell lines. Results indicated a significant reduction in cell viability and induced apoptosis in treated cells .
  • Enzyme Interaction Studies : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. Inhibition assays revealed that it effectively reduced enzyme activity linked to tumor progression and metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntifungalInhibits growth of various fungal strains
AntitumorReduces cell viability in cancer cell lines
Enzyme InhibitionModulates activities of enzymes related to metabolism

Q & A

Q. How can researchers optimize the synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide to improve yield and purity?

Methodological Answer :

  • Stepwise synthesis : Begin with nitration of benzamide derivatives, followed by trichloroethyl group introduction via chlorination. Use coupling agents like DCC/DMAP for carbamothioyl attachment .
  • Reaction optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF) and temperature (40–60°C) to stabilize intermediates. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to isolate high-purity product .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify nitro, trichloroethyl, and carbamothioyl groups. Key signals: aromatic protons (δ 7.5–8.5 ppm), NH (δ 9–10 ppm), and Cl3_3C–CH (δ 4.5–5.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of NO2_2 or Cl3_3C groups) .
  • IR spectroscopy : Identify nitro (1520–1350 cm1^{-1}) and thiourea (1250–1150 cm1^{-1}) stretches .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer :

  • Antimicrobial assays : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values with standard drugs .
  • Cytotoxicity testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational tools predict the binding interactions of this compound with biological targets?

Methodological Answer :

  • Molecular docking : Use AutoDock Vina to dock the compound into active sites (e.g., bacterial enzymes or cancer-related kinases). Set grid boxes covering catalytic residues and validate with re-docking (RMSD <2.0 Å) .
  • MD simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-protein complexes (e.g., RMSF, H-bond occupancy) .
  • Visualization : UCSF Chimera for rendering interactions (e.g., hydrophobic contacts, hydrogen bonds) .

Q. How to resolve contradictory bioactivity data between in vitro and in silico studies?

Methodological Answer :

  • Validate assay conditions : Check solubility (use DMSO stocks ≤1% v/v) and confirm compound stability via HPLC post-assay .
  • SAR analysis : Compare with analogs (e.g., 3-chloro vs. 3-nitro derivatives) to identify substituent effects on activity .
  • Free-energy calculations : Use MM-PBSA/GBSA in AMBER to quantify binding affinities and reconcile computational predictions with experimental IC50_{50} values .

Q. What strategies can elucidate the metabolic stability of this compound in preclinical studies?

Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor demethylation or nitro-reduction products .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent probes to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial potency across studies?

Methodological Answer :

  • Standardize protocols : Align inoculum size (1×105^5 CFU/mL), growth media (Mueller-Hinton agar), and incubation time (18–24 hrs) .
  • Control for resistance : Include reference strains (ATCC) and test multidrug-resistant isolates to contextualize results .

Q. Why do computational models sometimes overestimate the compound’s solubility?

Methodological Answer :

  • Refine logP calculations : Use experimental partition coefficients (octanol/water) instead of predicted values. Adjust for nitro group polarity .
  • Solubility enhancers : Co-crystallize with cyclodextrins or formulate as nanoparticles to improve aqueous compatibility .

Comparative Studies

Q. How does this compound compare to structurally similar analogs in terms of mechanism of action?

Methodological Answer :

  • Pharmacophore mapping : Overlay with analogs (e.g., 3-amino-N-(2-methoxyphenyl)benzamide) to identify conserved interaction motifs .
  • Enzyme inhibition : Test against shared targets (e.g., topoisomerase II) using fluorescence polarization assays .

Q. What synthetic modifications could enhance its pharmacokinetic profile?

Methodological Answer :

  • Nitro → amino reduction : Improve metabolic stability via catalytic hydrogenation (Pd/C, H2_2) .
  • PEGylation : Attach polyethylene glycol chains to the benzamide core to prolong half-life .

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